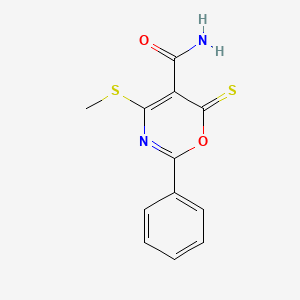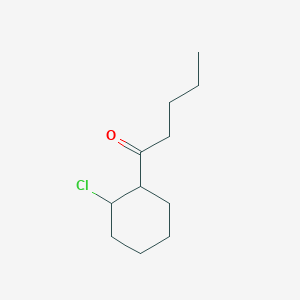
1-(2-Chlorocyclohexyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorocyclohexyl)pentan-1-one is an organic compound with the molecular formula C11H19ClO It is a ketone derivative characterized by the presence of a chlorocyclohexyl group attached to a pentanone backbone
Métodos De Preparación
The synthesis of 1-(2-Chlorocyclohexyl)pentan-1-one can be achieved through several routes. One common method involves the reaction of 2-chlorocyclohexanone with pentan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-Chlorocyclohexyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-chlorocyclohexyl)pentanol.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chlorocyclohexyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorocyclohexyl)pentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in various biochemical pathways, and the chlorocyclohexyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1-(2-Chlorocyclohexyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pentan-2-one: This compound has a similar structure but with a chlorophenyl group instead of a chlorocyclohexyl group.
1-(2-Chlorocyclohexyl)butan-1-one: This compound has a shorter carbon chain, which may affect its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
82241-67-6 |
|---|---|
Fórmula molecular |
C11H19ClO |
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
1-(2-chlorocyclohexyl)pentan-1-one |
InChI |
InChI=1S/C11H19ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h9-10H,2-8H2,1H3 |
Clave InChI |
CJQTWNZKGYXJSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1CCCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


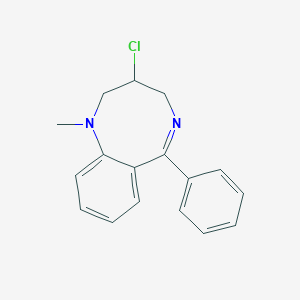
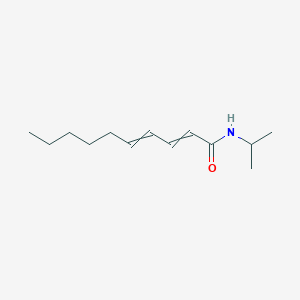
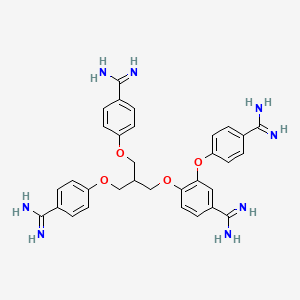

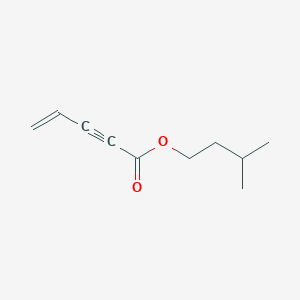
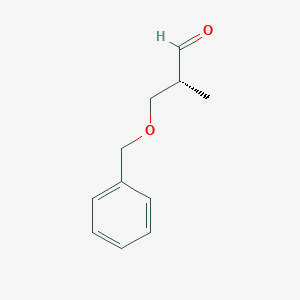

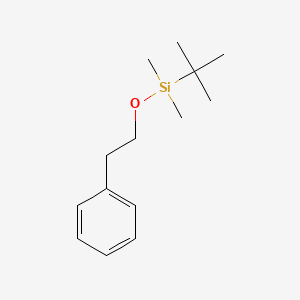
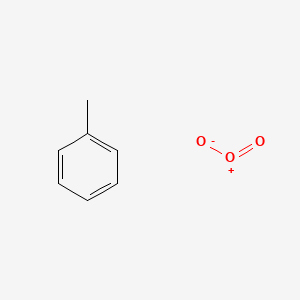
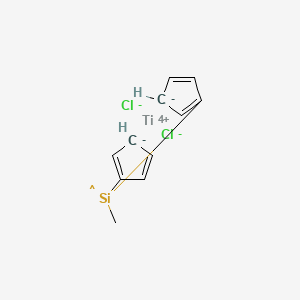
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
